5-(But-3-yn-1-ylamino)furan-2-carboxylic acid
CAS No.:
Cat. No.: VC17842994
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9NO3 |
---|---|
Molecular Weight | 179.17 g/mol |
IUPAC Name | 5-(but-3-ynylamino)furan-2-carboxylic acid |
Standard InChI | InChI=1S/C9H9NO3/c1-2-3-6-10-8-5-4-7(13-8)9(11)12/h1,4-5,10H,3,6H2,(H,11,12) |
Standard InChI Key | OTMSWCQIINRDFT-UHFFFAOYSA-N |
Canonical SMILES | C#CCCNC1=CC=C(O1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(But-3-yn-1-ylamino)furan-2-carboxylic acid (C₉H₉NO₃) consists of a furan ring substituted at the 2-position with a carboxylic acid group (-COOH) and at the 5-position with a but-3-yn-1-ylamino moiety (-NH-C≡C-CH₂-CH₃). The propargylamine side chain introduces both alkyne and amine functionalities, enabling diverse reactivity, including Huisgen cycloadditions and nucleophilic substitutions .
Table 1: Calculated Molecular Properties
Property | Value |
---|---|
Molecular formula | C₉H₉NO₃ |
Molecular weight | 179.17 g/mol |
Hydrogen bond donors | 2 (amine, carboxylic acid) |
Hydrogen bond acceptors | 4 (3 oxygen, 1 amine) |
Synthetic Pathways and Reactivity
Copper-Catalyzed Carboxylation
The synthesis of furan-2-carboxylic acid derivatives often employs copper-catalyzed reactions. For example, methyl furan-2-carboxylate is synthesized via copper-mediated carboxylation of furan with CCl₄ and MeOH under mild conditions (60°C, 6 hours), achieving yields exceeding 85% . Adapting this protocol, 5-substituted furan-2-carboxylic acids could be synthesized by introducing the but-3-yn-1-ylamino group prior to carboxylation.
Table 2: Comparative Synthesis Conditions
Substrate | Catalyst | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Furan | CuCl | CCl₄, MeOH, 60°C | 85 | |
2-Acetylfuran | CuCl | CCl₄, MeOH, 60°C | 78 |
Functionalization Strategies
The propargylamine group enables click chemistry applications. For instance, Huisgen 1,3-dipolar cycloaddition with azides could generate triazole-linked conjugates, enhancing solubility or bioactivity . Additionally, the carboxylic acid group permits esterification or amidation, facilitating derivatization for pharmaceutical or material science applications.
Physicochemical Properties
Solubility and Stability
Material Science Applications
The alkyne group enables polymerization via Sonogashira coupling, forming conjugated polymers with optoelectronic applications. Furans are also precursors to biofuels, suggesting potential use in sustainable chemistry .
Analytical and Regulatory Considerations
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for purity analysis. Related furan carboxylates exhibit retention times of 8–12 minutes under these conditions .
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